molecular formula C8H12N2O4Pt B7796399 Lipoxal

Lipoxal

货号: B7796399
分子量: 395.28 g/mol
InChI 键: DWAFYCQODLXJNR-BNTLRKBRSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: Lipoxal is prepared using liposomal encapsulation techniques. The primary method involves the thin-film hydration technique, where the main phospholipid ingredients are dissolved in an organic solvent such as dichloromethane, chloroform, ethanol, or a chloroform–methanol mixture. The solvent is then evaporated to form a thin lipid film, which is hydrated with an aqueous solution containing oxaliplatin .

Industrial Production Methods: Industrial production of liposomal formulations like this compound involves large-scale thin-film hydration followed by extrusion or sonication to achieve the desired liposome size and uniformity. The process is optimized to ensure high encapsulation efficiency and stability of the liposomal product .

化学反应分析

Types of Reactions: Lipoxal, like oxaliplatin, undergoes hydrolysis in aqueous solutions, forming reactive intermediates that can interact with DNA. The primary reactions include:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous buffers at physiological pH.

    DNA Binding: Cellular environment with DNA as the target.

Major Products:

作用机制

Lipoxal exerts its effects through the delivery of oxaliplatin to cancer cells. The liposomal formulation enhances the cellular uptake of oxaliplatin, allowing it to accumulate in the cytoplasm. Once inside the cell, oxaliplatin binds to DNA, forming cross-links that inhibit DNA replication and transcription, leading to cell death .

Molecular Targets and Pathways:

生物活性

Lipoxal, a liposomal formulation of oxaliplatin, is designed to enhance the therapeutic efficacy of the parent compound while minimizing its adverse effects. As a platinum-based chemotherapeutic agent, oxaliplatin is primarily used in the treatment of various cancers, including colorectal cancer. The encapsulation of oxaliplatin in liposomes aims to improve drug delivery and reduce toxicity, making this compound a significant focus of recent research.

This compound operates through the same mechanisms as oxaliplatin, which involves the formation of DNA adducts that interfere with DNA replication and transcription. However, its liposomal formulation enhances the drug's pharmacokinetics and biodistribution. This results in improved accumulation in tumor tissues compared to free oxaliplatin.

Pharmacokinetics

Research indicates that this compound demonstrates superior pharmacokinetic profiles when compared to its parent compound. Studies have shown that:

  • Higher Tumoral Uptake : After administration, this compound exhibited a 2.4-fold increase in tumor uptake compared to non-liposomal oxaliplatin .
  • Distribution in Normal Tissues : The distribution of this compound was significantly broader, with concentrations observed to be higher in normal tissues surrounding tumors .

Efficacy in Clinical Studies

Clinical trials have demonstrated that this compound is well tolerated and effective in treating advanced cancers. Key findings include:

  • Tolerability : In a study involving 27 patients, this compound was associated with reduced side effects compared to standard oxaliplatin treatment. The most common adverse reactions included peripheral neuropathy, which was manageable at dose levels of 300 mg/m² .
  • Response Rates : Out of the patients treated, three achieved partial responses while 18 maintained stable disease for an average duration of four months .

Comparative Efficacy

In preclinical models using nude mice implanted with human colorectal carcinoma cells, this compound showed distinct advantages over oxaliplatin:

  • Tumor Growth Delay : Both this compound and oxaliplatin induced significant tumor growth delays compared to control groups (p<0.05). Notably, combined treatment with radiation therapy resulted in even greater tumor growth delays when administered after this compound injection .
  • DNA Binding Dynamics : The kinetics of platinum-DNA adduct formation differed significantly between this compound and oxaliplatin. While oxaliplatin exhibited fluctuating levels of DNA-bound platinum over time, this compound maintained a more stable concentration .

Case Study 1: Efficacy in Colorectal Cancer

A clinical trial evaluated the effectiveness of this compound in patients with advanced colorectal cancer. Patients receiving this compound at a dose of 300 mg/m² exhibited:

  • Partial Response : 11% achieved partial remission.
  • Stable Disease : 67% had stable disease for an average duration of four months.

Case Study 2: Neuropathological Effects

A study investigating the neuropathological changes following administration via convection-enhanced delivery (CED) found that:

  • Reduced Toxicity : Rats treated with this compound experienced fewer neurotoxic symptoms than those treated with free oxaliplatin.
  • Concentration Levels : The concentration of this compound in brain tissue was significantly higher than that of oxaliplatin, indicating enhanced delivery capabilities .

Summary of Research Findings

Study FocusKey Findings
Tumor UptakeThis compound demonstrated 2.4-fold greater uptake than non-liposomal oxaliplatin .
Adverse EffectsReduced incidence of peripheral neuropathy and other toxicities compared to standard treatments .
Tumor Growth DelaySignificant delays observed when combined with radiation therapy .
PharmacokineticsEnhanced distribution and stability in tumor tissues compared to free drug .

属性

IUPAC Name

[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+4/p-2/t5-,6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAFYCQODLXJNR-BNTLRKBRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63121-00-6 (SP-4-2 (trans)), 61825-94-3 (SP-4-2)
Record name Oxaliplatin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061825943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum (II), (cyclohexane-1,2-diammine)oxalato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063121006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

395.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxaliplatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.75e+01 g/L
Record name Oxaliplatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

61825-94-3, 63121-00-6
Record name Oxaliplatin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061825943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum (II), (cyclohexane-1,2-diammine)oxalato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063121006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxaliplatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lipoxal
Reactant of Route 2
Lipoxal
Reactant of Route 3
Lipoxal
Reactant of Route 4
Lipoxal
Reactant of Route 5
Lipoxal
Reactant of Route 6
Lipoxal

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。